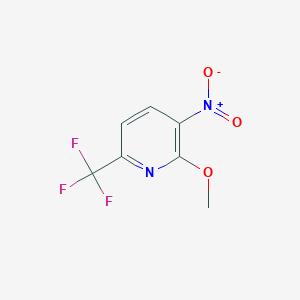
2-甲氧基-3-硝基-6-(三氟甲基)吡啶
描述
“2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .Chemical Reactions Analysis
The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine” include a density of 1.3±0.1 g/cm3, a boiling point of 172.9±40.0 °C at 760 mmHg, and a flash point of 58.4±27.3 °C .科学研究应用
硝化研究
2-甲氧基-3-硝基-6-(三氟甲基)吡啶及其衍生物一直是各种关于硝化的研究的主题。例如,Smirnov等人(1971年)研究了2-甲氧基-3-羟基吡啶的硝化,揭示了硝基团进入吡啶环的特定位置,从而深入了解类似化合物的化学行为(Smirnov et al., 1971)。此外,Hertog和Ammers(2010年)探讨了N-氧化物基团在吡啶-N-氧化物衍生物硝化过程中的指导影响,这对于理解类似化合物的反应性可能是相关的(Hertog & Ammers, 2010)。
结构分析
已经分析了类似化合物的结构,例如2-甲氧基-3,5-二硝基吡啶,以了解它们的分子构象。Punte等人(1990年)进行的这种研究为这些分子的几何和电子性质提供了关键见解(Punte et al., 1990)。
化学合成和反应性
已经进行了有关相关化合物的化学合成研究。例如,Kiss等人(2008年)开发了制备2-三氟甲基-烟酸衍生物的新路线,展示了这类吡啶化合物在化学合成中的多功能性(Kiss et al., 2008)。
磁性和材料科学
已经探索了涉及类似化合物的镧系金属(III)络合物的磁性质研究。Goura等人(2014年)合成了具有独特摇摆拓扑结构的四核镧系金属(III)络合物,突显了这些化合物在材料科学中的潜在应用(Goura et al., 2014)。
缓蚀
Ansari等人(2015年)研究了吡啶衍生物作为缓蚀剂的应用,展示了这些化合物在工业环境中的实际应用(Ansari et al., 2015)。
作用机制
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Mode of Action
Tfmp derivatives, in general, are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound might interact with its targets to disrupt essential biological processes in pests.
Biochemical Pathways
The synthesis of related tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine structure in tfmp derivatives can influence their pharmacokinetic properties .
Result of Action
The presence of fluorine and pyridine structure in tfmp derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be affected by the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The nitro group in the compound can participate in redox reactions, potentially affecting the redox state of the cell. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. Enzymes such as cytochrome P450 may metabolize 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can alter cellular metabolism by affecting the activity of metabolic enzymes, potentially leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine involves its interaction with various biomolecules. The compound can bind to specific proteins and enzymes, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The compound may also influence the activity of metabolic enzymes, leading to changes in the levels of key metabolites involved in energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, facilitates its interaction with lipid membranes and its distribution within hydrophobic compartments of cells. Transporters and binding proteins may also play a role in the cellular uptake and distribution of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine, affecting its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is determined by its chemical properties and interactions with cellular components. The compound may localize to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on its interactions with targeting signals or post-translational modifications. These localizations can influence the compound’s activity and function, affecting cellular processes such as energy production, protein synthesis, and gene expression .
属性
IUPAC Name |
2-methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-6-4(12(13)14)2-3-5(11-6)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLISMVDKRLKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679711 | |
| Record name | 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215595-92-8 | |
| Record name | 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


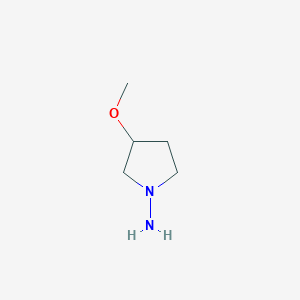
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)

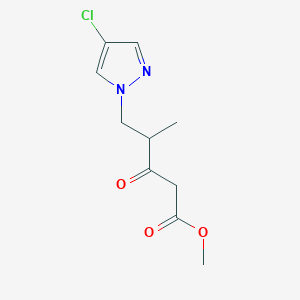
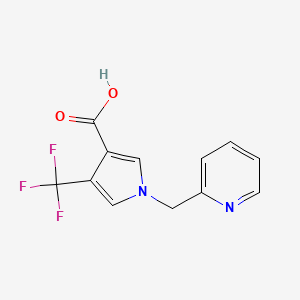
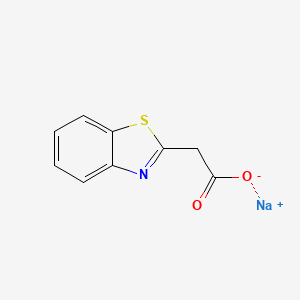
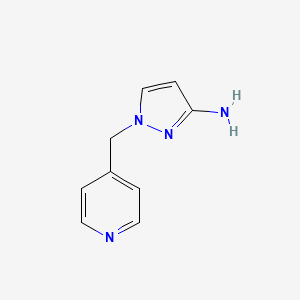
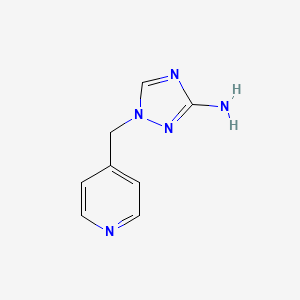
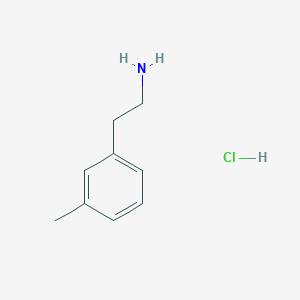

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)

